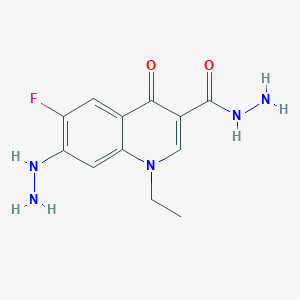
1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is a useful research compound. Its molecular formula is C12H14FN5O2 and its molecular weight is 279.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.11315287 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
1-ethyl-6-fluoro-7-hydrazino-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide serves as a versatile intermediate for synthesizing various fluoroquinolone derivatives with potential antibacterial activities. For example, its utilization in the synthesis of fluorinated derivatives of quinolinecarboxylic acids highlights its role in creating compounds with enhanced antibacterial properties. These derivatives have been shown to undergo intramolecular cyclization, forming 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, indicating its importance in medicinal chemistry for developing new antibacterial agents (Nosova et al., 2002).
Antibacterial Activity
The compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident in the structure-activity relationships explored in the context of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,7,8-polysubstituted derivatives. These studies demonstrate the compound's potential as a scaffold for developing new antibacterial agents, with some derivatives showing superior activity compared to known drugs like oxolinic acid (Koga et al., 1980).
Novel Fluorinated Compounds Synthesis
The synthesis and investigation of novel fluorinated compounds related to the oxacin family, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, have revealed high broad-spectrum antibacterial activities. These compounds, by virtue of their fluorinated structures, offer significant promise in the development of new antibacterial agents, showing greater activity compared to traditional compounds like nalidixic acid (Stefancich et al., 1985).
Antitubercular Properties
Research into quinoline derivatives has also highlighted their potential in combating tuberculosis. For instance, certain quinoline derivatives synthesized from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have been evaluated for their antitubercular properties. These efforts reflect the ongoing search for more effective treatments against tuberculosis, a major global health challenge (Ukrainets et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-6-fluoro-7-hydrazinyl-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-18-5-7(12(20)17-15)11(19)6-3-8(13)9(16-14)4-10(6)18/h3-5,16H,2,14-15H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCNHFFYJFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NN)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)
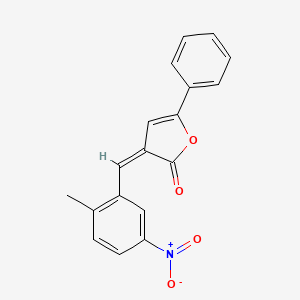
![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
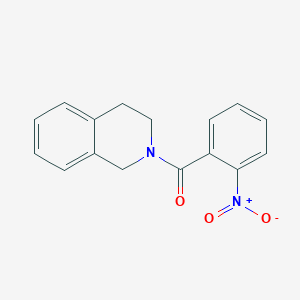
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
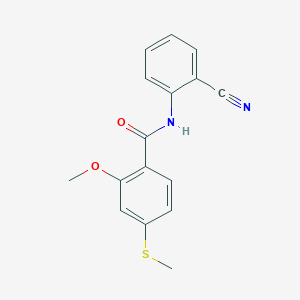
![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)

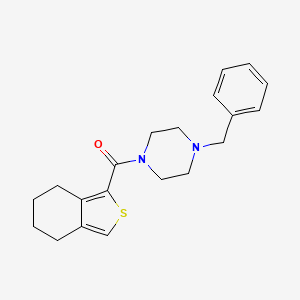
![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)
![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)
